The Early Development of HIV-1 Capsid-Targeting Antivirals
The Early Development of HIV-1 Capsid-Targeting Antivirals
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) has emerged as a critical and highly attractive therapeutic target. Its essential roles in multiple, distinct phases of the viral lifecycle—from the early stages of uncoating and nuclear import to the late stages of assembly and maturation—make it a powerful point of intervention. Furthermore, the high genetic conservation of the CA protein across various HIV-1 subtypes suggests that capsid-targeting antivirals will have a high barrier to resistance.[1] This technical guide delves into the foundational discoveries and early development of small molecules designed to inhibit HIV-1 capsid function, laying the groundwork for the first-in-class approved drug, Lenacapavir. We will explore the mechanisms of action of pioneering compounds, detail the key experimental protocols used for their characterization, present quantitative data for comparison, and visualize the complex biological and experimental pathways.
Introduction: Why Target the HIV-1 Capsid?
The HIV-1 capsid is a conical fullerene-like shell composed of approximately 250 hexamers and 12 pentamers of the viral CA protein.[2] This structure encases the viral RNA genome and essential enzymes. The precise timing of its disassembly (uncoating) after cell entry is critical for successful reverse transcription and transport of the pre-integration complex to the nucleus.[3][4] In the late phase of replication, the CA domain of the Gag polyprotein orchestrates the assembly of new, immature virions.[2] Following proteolytic cleavage, mature CA reassembles to form the infectious core.[2]
Disrupting the delicate stability of the capsid—either by preventing its assembly, forcing its premature disassembly, or inhibiting its maturation—can potently block viral replication.[3][5] Early research efforts validated this hypothesis, identifying several classes of small molecules that interfere with capsid function through distinct mechanisms.
Foundational Capsid-Targeting Compounds and Their Mechanisms
The early exploration of CA inhibitors revealed multiple viable strategies for disrupting the viral lifecycle.
Assembly Inhibitors: The CAP-1 Story
The first CA-targeting inhibitor, CAP-1 , was identified in 2003 through a computational screen for small molecules that could bind to the N-terminal domain (CA-NTD) of the capsid protein.[6][7]
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Mechanism of Action: CAP-1 acts as a late-phase inhibitor. It binds to a hydrophobic cavity at the base of the CA-NTD and interferes with the CA-CA interactions necessary for the proper assembly of the mature core during virion maturation.[6][8] This results in the formation of virions with abnormal core morphologies and heterogeneous sizes, rendering them non-infectious.[6] Crucially, CAP-1 does not disrupt already formed capsids but prevents their correct formation.[6]
Core Destabilizers: The PF-3450074 (PF74) Breakthrough
A significant advancement came with the discovery of PF-3450074 (PF74) , a compound with submicromolar potency against a broad range of HIV-1 isolates.[1][7]
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Mechanism of Action: PF74 exhibits a dual mechanism, interfering with both early and late stages of replication.[5] Its primary and most potent effect is on the early stage. It binds to a highly conserved pocket at the interface between two adjacent CA subunits within an assembled hexamer.[9][10] This binding destabilizes the viral core, triggering premature uncoating shortly after entry into the host cell.[3][4] This rapid dissolution of the capsid prevents the initiation of reverse transcription, thus halting the infection before the viral genome can be copied.[3][4] The binding site for PF74 is also utilized by essential host factors like CPSF6 and NUP153, and PF74's mechanism involves competing with these interactions.[11][12]
Core Stabilizers: The BI Series
The pyrrolopyrazolones (BI-1 and BI-2) were identified in a screen for inhibitors that stabilize capsid complexes.[7]
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Mechanism of Action: Like PF74, BI compounds bind to the same pocket in the CA-NTD.[7] However, they exert a functionally opposite effect. Instead of destabilizing the core, they stabilize CA assemblies.[7] This stabilization is thought to inhibit infection by preventing the timely uncoating required for nuclear entry of the viral pre-integration complex.[7] Unlike PF74, BI-2 does not inhibit reverse transcription but specifically blocks the nuclear import step.[7]
Maturation Inhibitors: Bevirimat and the Gag Precursor Target
Maturation inhibitors represent a distinct class that targets the viral Gag polyprotein before the mature capsid is even formed. The first-in-class compound was Bevirimat (PA-457) .
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Mechanism of Action: Bevirimat does not bind to the mature CA protein but to its precursor within the Gag polyprotein. It specifically inhibits the final proteolytic cleavage step that separates the CA domain from the spacer peptide 1 (SP1).[13][14] By binding to the CA-SP1 junction, Bevirimat blocks access by the viral protease, stabilizing the immature Gag lattice.[15][16] This leads to the production and release of defective, non-infectious virus particles with aberrant cores.[14]
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Developmental Hurdles: The clinical development of Bevirimat was ultimately halted due to the presence of naturally occurring polymorphisms in the SP1 region of Gag in a subset of patients, which conferred baseline resistance.[16]
Quantitative Data on Early Capsid Inhibitors
The following tables summarize the antiviral potency and, where available, binding affinity data for the pioneering capsid-targeting compounds.
| Table 1: Antiviral Potency of Early HIV-1 Capsid-Targeting Antivirals | | :--- | :--- | :--- | :--- | | Compound | Mechanism Class | Cell Type | EC₅₀ / IC₅₀ | | CAP-1 | Assembly Inhibitor | - | Reduced replication by 95% at 100 µM[7] | | PF-3450074 (PF74) | Core Destabilizer | Various Isolates | 8 - 640 nM[1][7] | | | | HIV-1 NL4-3 | 0.72 µM[11] | | | | PBMCs (HIV-1 JR-CSF) | 0.6 µM[11] | | BI-2 | Core Stabilizer | - | 1.8 µM[7] | | Bevirimat (PA-457) | Maturation Inhibitor | Wild-type & Drug-resistant isolates | Similar IC₅₀ values for both[14] | | NYAD-1 | Peptide Inhibitor | Various Isolates | 4 - 15 µM[7] | | GS-CA1 | Core Stabilizer/Assembly Modulator | PBMCs | 140 pM[1] | | GSK878 | Core Stabilizer/Assembly Modulator | MT-2 Cells | 39 pM[2] |
| Table 2: Binding Affinity of Selected Early Inhibitors | | :--- | :--- | :--- | | Compound | Binding Target | K_d_ (Dissociation Constant) | | PF-3450074 (PF74) | CA Hexamer | 176 ± 78 nM[11] |
Key Experimental Protocols
Characterizing the mechanism of action of novel capsid inhibitors requires a suite of specialized virological and biochemical assays.
Time-of-Addition (ToA) Assay
This cell-based assay is crucial for determining whether a compound acts early (e.g., entry, uncoating, reverse transcription) or late (e.g., assembly, maturation, budding) in the viral lifecycle.
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Methodology: A synchronized infection of susceptible cells is initiated. The inhibitor being tested is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).[17][18] Known drugs with defined targets (e.g., entry inhibitors, reverse transcriptase inhibitors) are used as controls. Viral replication is quantified at the end of a single cycle (e.g., 24-31 hours).[17] If a compound loses its effectiveness only when added late, it indicates an early-stage target. Conversely, if it remains effective even when added hours after infection, it points to a late-stage target.
Quantitative PCR (qPCR) for Reverse Transcription Products
This assay directly measures the impact of an inhibitor on the synthesis of viral DNA. It is a key follow-up for compounds identified as early-stage inhibitors by ToA.
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Methodology: Cells are infected with HIV-1 in the presence or absence of the inhibitor. At specific time points post-infection, total cellular DNA is extracted.[19] qPCR is then performed using specific primers and probes to quantify different forms of viral DNA, such as "early" (e.g., R-U5) and "late" (e.g., Gag or Pol) reverse transcription products.[20][21] A significant reduction in late DNA products confirms that the inhibitor acts at or before the completion of reverse transcription.[4]
Fate-of-the-Capsid Assay
This biochemical assay directly assesses the stability of the viral core within the cytoplasm of infected cells, providing evidence for whether a compound stabilizes or destabilizes the capsid.[22][23]
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Methodology: Cells are infected with a high titer of virus. At various times post-infection, the cells are harvested and gently lysed using a hypotonic buffer to release the cytoplasmic contents while keeping the nuclei intact.[24][25] The lysate is then layered onto a dense sucrose cushion and subjected to ultracentrifugation.[24][25] Intact, particulate cores are dense and will pellet through the sucrose, while disassembled, soluble CA protein will remain in the supernatant.[25] The amount of CA in the pellet versus the supernatant is quantified by Western blotting. An increase in pelletable CA indicates core stabilization, while a decrease signifies destabilization.[2][26]
Structural Biology Protocols (NMR and X-ray Crystallography)
These techniques are essential for identifying the precise binding site of an inhibitor on the CA protein, which is critical for understanding its mechanism and for structure-based drug design.
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Methodology:
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NMR Spectroscopy: For determining the binding site, a purified, isotopically labeled (e.g., ¹⁵N) CA protein (or a specific domain like the CA-NTD) is used.[27] The inhibitor is titrated into the protein sample, and changes in the chemical shifts of specific amino acid residues are monitored using techniques like 2D ¹H-¹⁵N HSQC. Residues showing significant perturbations are identified as being at or near the binding interface.[27][28]
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X-ray Crystallography: To obtain an atomic-resolution structure, the inhibitor is co-crystallized with the purified CA protein or a pre-formed CA hexamer.[27] The resulting crystals are diffracted with X-rays, and the diffraction pattern is used to solve the three-dimensional structure of the protein-inhibitor complex, revealing the precise binding mode and key molecular interactions.[9][10]
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Visualizations of Pathways and Workflows
Diagram 1: HIV-1 Capsid Lifecycle and Inhibitor Targets
Caption: Key stages of the HIV-1 capsid lifecycle and the points of intervention for early inhibitors.
Diagram 2: Experimental Workflow for Characterizing an Early-Stage Capsid Inhibitor
Caption: Logical workflow for the discovery and characterization of an early-stage HIV-1 capsid inhibitor.
Diagram 3: Capsid Interaction with Host Factors and Inhibitor Interference
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